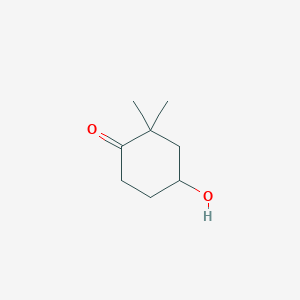

4-Hydroxy-2,2-dimethylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,2-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMNRGQKIFUQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563417 | |

| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123214-39-1 | |

| Record name | 4-Hydroxy-2,2-dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Analytical Mandate: From Molecular Formula to 3D Structure

An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2,2-dimethylcyclohexanone

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical application of modern spectroscopic techniques for characterizing small organic molecules. We will move beyond a simple recitation of data to explore the causal logic behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

The unambiguous determination of a chemical structure is the bedrock of chemical and pharmaceutical research. For a molecule like this compound, a seemingly simple substituted cyclohexane, subtle isomerism and stereochemistry can profoundly impact its biological activity and physical properties. Our objective is to assemble a complete and irrefutable structural dossier using a synergistic combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

The logical flow of our investigation is paramount. We will begin by determining the elemental composition and degree of unsaturation, proceed to identify the functional groups present, and finally, assemble the molecular skeleton piece by piece by establishing atom connectivity.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

The first step in any structure elucidation is to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose.

Expected Outcome: For this compound, the molecular formula is C₈H₁₄O₂. HRMS would provide a highly accurate mass measurement for the molecular ion [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺.

-

Calculated Exact Mass: 142.0994 g/mol

-

Expected [M+H]⁺ in HRMS (ESI): 143.1072

Degree of Unsaturation (DBE): With the formula C₈H₁₄O₂, the degree of unsaturation is calculated as: DBE = C + 1 - (H/2) = 8 + 1 - (14/2) = 2 This result is critical. It indicates the presence of two rings, two double bonds, or one ring and one double bond. This information immediately focuses our subsequent analysis.

Fragmentation Analysis (Electron Ionization - EI): In EI-MS, cyclic ketones exhibit characteristic fragmentation patterns. The primary cleavage occurs at the bond alpha to the carbonyl group.[1] For a cyclohexanone ring, this often leads to a characteristic fragment at m/z = 55.[1][2] Other significant fragmentation pathways for ketones include the loss of alkyl radicals via α-cleavage and the McLafferty rearrangement if a gamma-hydrogen is available.[3][4][5]

Table 1: Predicted Mass Spectrometry Data

| Ion/Fragment | Formula | Expected m/z (Nominal Mass) | Description |

|---|---|---|---|

| [M]⁺ | C₈H₁₄O₂ | 142 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₁₁O₂ | 127 | Loss of a methyl group (α-cleavage) |

| [M-H₂O]⁺ | C₈H₁₂O | 124 | Loss of water from the hydroxyl group |

| C₄H₇O⁺ | C₄H₇O | 71 | Result of ring cleavage |

| C₄H₇⁺ | C₄H₇ | 55 | Characteristic cyclohexanone fragment[1] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: Utilize an ESI-Time of Flight (ESI-TOF) or Esi-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in the m/z range of 50-500. Use an internal calibrant to ensure high mass accuracy (< 5 ppm).

-

Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions.

Infrared Spectroscopy: Identifying the Key Players

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Based on our proposed structure, we expect to see two highly characteristic absorption bands.

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The broadness is due to hydrogen bonding.[6]

-

C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of a carbonyl group within a six-membered ring (cyclohexanone).[4][7][8] The position of this peak is diagnostic; conjugation or ring strain would shift it significantly.[4]

The absence of absorptions for C=C (approx. 1650 cm⁻¹) or alkyne groups further corroborates that one of our degrees of unsaturation is a ring and the other is the carbonyl double bond.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-600 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9][10][11] We will use a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments to build the carbon skeleton and place all substituents.

¹³C and DEPT-135 NMR: The Carbon Inventory

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including the carbonyl carbon) are absent in a DEPT-135 spectrum.

Table 2: Predicted ¹³C and DEPT-135 NMR Data (in CDCl₃)

| Carbon Position | Predicted Shift (ppm) | DEPT-135 Signal | Rationale |

|---|---|---|---|

| C1 (C=O) | ~210-215 | Absent | Ketone carbonyl carbon.[12] |

| C2 (C(CH₃)₂) | ~45-50 | Absent | Quaternary carbon alpha to carbonyl. |

| C3 (CH₂) | ~40-45 | Negative | Methylene carbon. |

| C4 (CH-OH) | ~65-70 | Positive | Carbon bearing the hydroxyl group. |

| C5 (CH₂) | ~30-35 | Negative | Methylene carbon. |

| C6 (CH₂) | ~50-55 | Negative | Methylene carbon alpha to carbonyl. |

| C7, C8 (-CH₃) | ~25-30 | Positive | Gem-dimethyl carbons. |

Note: Chemical shifts are estimates based on cyclohexanone derivatives and additivity rules. Actual values may vary.

¹H NMR: The Proton Environment

The ¹H NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).

Predicted ¹H NMR Signals:

-

Gem-dimethyl protons (6H): Two singlets, each integrating to 3H, around 1.0-1.2 ppm. Their magnetic inequivalence arises from their fixed spatial relationship to the rest of the ring.

-

Ring protons (7H): A series of complex multiplets between ~1.5 and ~2.8 ppm. The protons on C6 (alpha to the carbonyl) will be the most deshielded. The proton on C4 (attached to the carbon with the -OH group) will likely appear as a multiplet around 3.8-4.2 ppm.

-

Hydroxyl proton (1H): A broad singlet that can appear over a wide range (typically 1.5-4.0 ppm) and is exchangeable with D₂O.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.[13][14]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations forming a chain from the protons on C3, through C4 and C5, to C6. The gem-dimethyl protons will not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[15][16] This allows for the definitive assignment of proton signals to their respective carbons identified in the ¹³C spectrum.

Caption: HSQC correlations link proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall carbon skeleton.[15][17] It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations to Confirm the Structure:

-

Gem-dimethyl group placement: The gem-dimethyl protons (~1.1 ppm) should show correlations to the quaternary carbon C2 (~48 ppm), the carbonyl carbon C1 (~212 ppm), and the methylene carbon C3 (~42 ppm). This definitively places the gem-dimethyl group at the C2 position, alpha to the carbonyl.

-

Hydroxyl group placement: The C4 proton (~4.0 ppm) should show correlations to carbons C3, C5, and C6. Conversely, protons on C3 and C5 should show correlations to the C4 carbon (~68 ppm).

-

Ring Closure: The protons on C6 (~2.5 ppm) should show a crucial correlation to the carbonyl carbon C1 (~212 ppm), confirming the cyclohexanone ring structure.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Spectra:

-

¹H: Acquire with a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C: Acquire with proton decoupling, a 30° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.

-

DEPT-135: Use a standard DEPT-135 pulse program.

-

-

2D Spectra:

-

COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the F1 dimension.

-

HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcetgpsisp2.2). Optimize the one-bond coupling constant to ~145 Hz.[18]

-

HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant to 8 Hz to observe both 2-bond and 3-bond correlations.

-

Conclusion: A Self-Validating Structural Dossier

By systematically applying this multi-technique spectroscopic workflow, we can achieve an unambiguous structure elucidation of this compound. The mass spectrometry data define the molecular formula (C₈H₁₄O₂) and degree of unsaturation (2). IR spectroscopy confirms the presence of the required hydroxyl and ketone functional groups and supports the ring + double bond hypothesis. Finally, a full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, and most importantly, the HMBC experiment provides the irrefutable long-range correlations that piece the molecular fragments together into the final, validated structure. This rigorous, evidence-based approach ensures the highest level of scientific integrity for downstream applications.

References

-

GCMS Section 6.11.2 - Whitman People. Available from: [Link]

-

Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products - ACD/Labs. Available from: [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy - ResearchGate. Available from: [Link]

-

Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation - MDPI. Available from: [Link]

-

Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy - University of Aberdeen. Available from: [Link]

-

Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy - Wiley Online Library. Available from: [Link]

-

Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube. Available from: [Link]

-

Mass Spectra of Ketones | Analytical Chemistry - ACS Publications. Available from: [Link]

-

The infrared absorption spectra of some aromatic hydroxy-ketones - ResearchGate. Available from: [Link]

-

Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - ResearchGate. Available from: [Link]

-

Mass Spectrometry: Fragmentation - AMyD. Available from: [Link]

-

Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives | Journal of the American Chemical Society. Available from: [Link]

-

bmse000405 Cyclohexanone at BMRB. Available from: [Link]

-

Correlations in the HSQC and HMBC spectra of 19 | Download Table - ResearchGate. Available from: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. Available from: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. Available from: [Link]

-

Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

-

4-Hydroxy-2,2,6-trimethylcyclohexanone | C9H16O2 | CID 14322959 - PubChem. Available from: [Link]

-

4-Hydroxy-2-methylcyclohexanone | C7H12O2 | CID 57460820 - PubChem - NIH. Available from: [Link]

-

Infrared Spectroscopy - Chemistry LibreTexts. Available from: [Link]

-

HSQC and HMBC | NMR Core Facility - Columbia University. Available from: [Link]

-

Short-range heteronuclear correlation. Available from: [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. Available from: [Link]

-

Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - NIH. Available from: [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. Available from: [Link]

-

4-Hydroxy-2,5-dimethylhexan-3-one | C8H16O2 | CID 229406 - PubChem. Available from: [Link]

-

4-Hydroxy-5-methyl-2-hexanone | C7H14O2 | CID 256348 - PubChem. Available from: [Link]

Sources

- 1. GCMS Section 6.11.2 [people.whitman.edu]

- 2. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. Short-range heteronuclear correlation [chem.ch.huji.ac.il]

- 17. youtube.com [youtube.com]

- 18. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone (CAS No. 123214-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,2-dimethylcyclohexanone, a substituted cyclohexanone of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from structurally similar analogs to present plausible synthesis routes, predicted chemical and physical properties, and expected spectroscopic signatures. By examining the chemistry of related compounds such as 2,2-dimethylcyclohexanone, 4-hydroxycyclohexanone, and various hydroxylated dimethylcyclohexanones, this guide offers valuable insights for researchers working with this and similar chemical entities. All inferred data is clearly contextualized to ensure scientific integrity.

Introduction and Molecular Overview

This compound, with the Chemical Abstracts Service (CAS) number 123214-39-1 , is a carbocyclic ketone featuring a hydroxyl group at the C4 position and two methyl groups at the C2 position of the cyclohexanone ring. The presence of these functional groups—a ketone, a tertiary alcohol, and a sterically hindered alpha-carbon—suggests a rich and varied reactivity profile, making it a potentially valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates.

The rigid cyclohexane framework, combined with the stereocenter at C4, implies the existence of cis and trans diastereomers, which may exhibit different physical properties and biological activities. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can be expected to influence the regioselectivity and stereoselectivity of reactions at the adjacent carbonyl group.

This guide aims to consolidate the known information about this compound and to provide a predictive framework for its chemical behavior based on well-characterized analogs.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₈H₁₄O₂ | Based on chemical structure. |

| Molecular Weight | 142.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with other hydroxycyclohexanones. |

| Boiling Point | Estimated >200 °C at 760 mmHg | Higher than 2,2-dimethylcyclohexanone (169-170 °C) due to the hydrogen-bonding hydroxyl group.[1] |

| Melting Point | Expected to be near or slightly above room temperature | Dependent on the cis/trans isomeric ratio. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Moderately soluble in water. | The hydroxyl group enhances water solubility compared to 2,2-dimethylcyclohexanone. |

| Density | ~0.9-1.0 g/mL | Similar to other substituted cyclohexanones.[1] |

Synthesis Strategies: A Plausible Route

While a specific, validated synthesis protocol for this compound is not widely published, a logical and efficient synthetic route can be designed based on established organic chemistry transformations and literature precedents for similar molecules. A plausible two-step synthesis starting from 2,2-dimethylcyclohexane-1,3-dione is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on the known chemistry of diones and ketones and is provided as a starting point for experimental design.

Step 1: Selective Monoreduction of 2,2-Dimethylcyclohexane-1,3-dione

The key challenge in this synthesis is the selective reduction of one of the two carbonyl groups in 2,2-dimethylcyclohexane-1,3-dione. A mild reducing agent is required to avoid over-reduction to the diol.

-

Rationale: Sodium borohydride (NaBH₄) is a commonly used reducing agent for ketones and is generally less reactive than lithium aluminum hydride (LiAlH₄), making it a good candidate for selective monoreduction. The reaction is typically performed at low temperatures to enhance selectivity. A similar approach has been used for the synthesis of 4-hydroxycyclohexanone from 1,4-cyclohexanedione.[2]

-

Procedure:

-

Dissolve 2,2-dimethylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium borohydride (0.5-1.0 eq) in the same solvent to the cooled solution of the dione. The stoichiometry of the reducing agent may need to be carefully optimized to maximize the yield of the monoreduced product.

-

Stir the reaction mixture at 0 °C for a specified period (e.g., 1-3 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the excess reducing agent by the careful addition of a weak acid, such as acetic acid or a saturated aqueous solution of ammonium chloride, until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Spectroscopic Characterization: Predicted Data

The structural features of this compound will give rise to characteristic signals in various spectroscopic analyses. The following are predicted spectra based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Proton NMR)

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~3.8-4.2 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (CH-OH). The multiplicity will depend on the number of adjacent protons and their stereochemical relationship.

-

~2.0-2.5 ppm (m, 4H): The protons on the carbons alpha to the carbonyl group (CH₂-C=O) and the protons on the carbon adjacent to the CH-OH group.

-

~1.5-1.9 ppm (m, 2H): The remaining methylene protons on the cyclohexane ring.

-

~1.0-1.2 ppm (s, 6H): The two methyl groups at the C2 position, which are expected to be a sharp singlet due to the absence of adjacent protons.

-

Variable (br s, 1H): The hydroxyl proton (OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy (Carbon NMR)

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~210-215 ppm: The carbonyl carbon (C=O).

-

~65-70 ppm: The carbon bearing the hydroxyl group (C-OH).

-

~40-50 ppm: The quaternary carbon bearing the two methyl groups (C(CH₃)₂).

-

~30-40 ppm: The methylene carbons of the cyclohexane ring.

-

~20-25 ppm: The methyl carbons (CH₃).

-

Infrared (IR) Spectroscopy

-

Expected Absorption Bands (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1710 cm⁻¹ (strong): C=O stretching vibration of the ketone.

-

~1100 cm⁻¹ (medium): C-O stretching vibration of the secondary alcohol.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): m/z = 142.

-

Expected Fragmentation Pattern:

-

Loss of a methyl group ([M-15]⁺).

-

Loss of water ([M-18]⁺).

-

Alpha-cleavage adjacent to the carbonyl group.

-

Other characteristic fragmentations of cyclohexanone derivatives.

-

Potential Applications and Reactivity

While specific applications for this compound are not well-documented, its structure suggests several potential uses in organic synthesis and drug discovery.

-

Chiral Building Block: The presence of a stereocenter at C4 makes it a potential chiral precursor for the synthesis of enantiomerically pure compounds.

-

Intermediate for Natural Product Synthesis: Substituted cyclohexanones are common motifs in a variety of natural products with interesting biological activities.

-

Scaffold for Medicinal Chemistry: The cyclohexanone ring can serve as a rigid scaffold for the development of new therapeutic agents. The hydroxyl and ketone functionalities provide handles for further chemical modifications.

Expected Reactivity:

Caption: Predicted reactivity of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of ketones and alcohols, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While direct experimental data is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be inferred from the well-established chemistry of its structural analogs. This guide provides a solid foundation for researchers to design experiments and explore the applications of this intriguing molecule. As with any new or under-characterized compound, all experimental work should be conducted with appropriate safety precautions.

References

-

PubChem. 4-Hydroxy-2-methylcyclohexanone. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. [Link]

-

PubChem. 2,2-Dimethylcyclohexan-1-one. National Center for Biotechnology Information. [Link]

Sources

4-Hydroxy-2,2-dimethylcyclohexanone molecular weight

An In-Depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted cyclic keto-alcohol of significant interest in synthetic organic chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies with a focus on achieving stereochemical control, and discuss its applications as a versatile chiral building block, particularly within the context of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis and utility. We will explore a validated protocol for a closely related isomer to demonstrate the practical synthesis of chiral hydroxy ketones, providing insights into the experimental causality and validation.

Introduction

This compound belongs to a class of bifunctional molecules that possess both a ketone and a secondary alcohol within a cyclohexane framework. The presence of the gem-dimethyl group at the C2 position introduces conformational rigidity and a distinct steric environment, influencing the molecule's reactivity. The hydroxyl group at the C4 position creates a chiral center, making its enantiomerically pure forms valuable starting materials for the asymmetric synthesis of complex natural products and pharmaceutical agents. Substituted cyclohexanone derivatives are prevalent scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of therapeutics ranging from cholinesterase inhibitors to potential anticancer agents.[1][2] This guide will consolidate the technical data on this compound and illustrate its synthetic utility.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of its effective use in any synthetic workflow.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2,2-dimethylcyclohexan-1-one | ChemSigma[3] |

| Molecular Formula | C₈H₁₄O₂ | [1][3][4] |

| Molecular Weight | 142.20 g/mol | [1][4] |

| CAS Number | 123214-39-1 | [3] |

| Appearance | Typically a solid or oil | General knowledge |

Synthesis and Stereochemical Control

Causality in Experimental Design: The Case for Biocatalysis

The choice of microbial reduction, specifically using baker's yeast (Saccharomyces cerevisiae), is driven by the need for enantioselectivity. The reduction of the prochiral 2,2-dimethylcyclohexane-1,3-dione with standard chemical reducing agents like sodium borohydride would yield a racemic mixture of the hydroxy ketone. The enzymatic machinery within the yeast, however, can differentiate between the two enantiotopic carbonyl groups, leading to the preferential formation of one enantiomer—in this case, the (S)-enantiomer—with high optical purity (96-99% ee).[5] This method is cost-effective, environmentally benign, and highly effective for producing chiral building blocks essential for drug synthesis.

Workflow for Chiral Hydroxy Ketone Synthesis

The following diagram outlines the workflow for the microbial reduction of a prochiral diketone to a chiral hydroxy ketone, a process directly applicable to the synthesis of compounds like this compound from its corresponding dione.

Caption: Synthesis workflow for a chiral hydroxy ketone via microbial reduction.

Detailed Experimental Protocol: Synthesis of (S)-3-Hydroxy-2,2-dimethylcyclohexanone

This protocol is adapted from a peer-reviewed Organic Syntheses procedure and demonstrates a reliable method for producing a closely related chiral hydroxy ketone.[5]

Materials:

-

2,2-Dimethylcyclohexane-1,3-dione (15 g, 0.107 mol)

-

Sucrose (240 g)

-

Dry Baker's Yeast (120 g)

-

Deionized Water (1200 mL)

-

95% Ethanol

-

Celite

-

Ethyl Acetate

-

Hexane

-

Silica Gel

Procedure:

-

Yeast Suspension: In a fermentor or large flask, dissolve 240 g of sucrose and 120 g of dry baker's yeast in 1200 mL of water. Stir the fermenting mixture at 30°C for 10 minutes.

-

Substrate Addition: Dissolve 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL of 95% ethanol. Add this solution portionwise to the yeast suspension.

-

Reduction: Stir the mixture vigorously at 30°C for 40–48 hours to allow for the enzymatic reduction to proceed.

-

Workup - Flocculation: Add approximately 200 mL of diethyl ether and 50 g of Celite to the reaction mixture. Allow it to stand overnight. The Celite aids in flocculating the yeast cells, facilitating their removal.

-

Filtration: Filter the mixture through a pad of Celite to remove the precipitated yeast cells.

-

Extraction: Extract the aqueous filtrate four times with 100 mL portions of ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent via rotary evaporation. Purify the resulting crude residue (approx. 20 g) by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. This will separate the desired product from any unreacted starting material. The procedure yields 7.7–7.9 g (47–52%) of the title compound.[5]

Spectroscopic Characterization and Validation

Confirming the structure and purity of the final compound is critical. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Key signals would include a multiplet for the proton on the hydroxyl-bearing carbon (C4-H), distinct signals for the axial and equatorial protons adjacent to the carbonyl, and sharp singlets for the two methyl groups at the C2 position.

-

¹³C NMR: The most characteristic signal is the carbonyl carbon, which appears significantly downfield (δ > 210 ppm).[5] Other key signals include the carbon bearing the hydroxyl group (C4) and the quaternary C2 carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch (approx. 1710 cm⁻¹) and a broad absorption for the hydroxyl (O-H) stretch (approx. 3400 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

-

Chiral Analysis: To validate the enantiomeric excess (ee) of the product, a derivative is often prepared. The hydroxy ketone can be esterified with a chiral agent like (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters can be distinguished and quantified by high-performance liquid chromatography (HPLC) or high-field NMR, allowing for precise determination of the optical purity.[5]

Role in Drug Development and Advanced Synthesis

This compound is more than a chemical curiosity; it is a valuable chiral building block. Its bifunctional nature allows for selective modification at either the ketone or the alcohol, making it a versatile intermediate.

A Versatile Chiral Pool Intermediate

The true value of this compound lies in its utility as a starting material for more complex molecules. The existing stereocenter at C4 can direct the stereochemical outcome of subsequent reactions, a fundamental strategy in asymmetric synthesis.

Caption: Role of this compound as a versatile synthetic intermediate.

Application in Cholinesterase Inhibitor Synthesis

The structural motif of substituted hydroxycyclohexanones is a key component in the synthesis of inhibitors for human acetylcholinesterase (hAChE). For instance, the closely related 4-Hydroxy-3,3-dimethylcyclohexanone is explicitly identified as a key intermediate for synthesizing hAChE inhibitors.[1] These inhibitors are critical drugs for managing the symptoms of Alzheimer's disease. The cyclohexane scaffold provides a rigid framework to correctly orient functional groups for optimal binding within the enzyme's active site. The synthesis of such drugs often relies on the availability of chiral intermediates like this compound to build the final, stereochemically defined therapeutic agent.

Conclusion

This compound is a valuable compound for synthetic chemists, particularly those in the pharmaceutical industry. Its defined structure, combined with its two distinct functional groups and inherent chirality, makes it an ideal starting point for constructing complex molecular architectures. As demonstrated by the robust biocatalytic protocol for its isomer, the synthesis of this and related chiral building blocks is a well-understood and reliable process. Its documented role as a precursor scaffold for potent enzyme inhibitors underscores its importance and ensures its continued relevance in the field of drug discovery and development.

References

-

This compound [123214-39-1]. Chemsigma. [Link]

-

(S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses. [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC, PubMed Central. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [123214-39-1] | Chemsigma [chemsigma.com]

- 4. 888325-29-9 Cas No. | 4-Hydroxy-3,3-dimethylcyclohexanone | Matrix Scientific [matrixscientific.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2,2-dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Hydroxy-2,2-dimethylcyclohexanone, a valuable chiral building block in organic synthesis. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the multi-step synthesis, commencing from the readily available precursor, 1,4-cyclohexanedione. The synthesis involves a key gem-dimethylation step to introduce the requisite quaternary carbon center, followed by a diastereoselective mono-reduction of the resulting dione. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge and theoretical understanding necessary to successfully synthesize this important intermediate.

Introduction

This compound is a significant chiral synthon utilized in the total synthesis of various natural products and pharmacologically active molecules. Its rigid cyclohexanone framework, coupled with the stereodefined hydroxyl group and the gem-dimethyl moiety, provides a versatile scaffold for the construction of complex molecular architectures. The strategic importance of this compound necessitates a robust and well-understood synthetic route. This guide outlines a logical and experimentally validated pathway, focusing on the principles of reactivity and selectivity that govern each transformation.

Overall Synthetic Strategy

The synthesis of this compound is approached through a two-step sequence starting from 1,4-cyclohexanedione. The core strategy involves:

-

Gem-Dimethylation: The introduction of two methyl groups at the C2 position of 1,4-cyclohexanedione to form 2,2-dimethyl-1,4-cyclohexanedione. This transformation is crucial for establishing the characteristic quaternary carbon center.

-

Chemoselective Mono-reduction: The selective reduction of one of the two carbonyl groups in 2,2-dimethyl-1,4-cyclohexanedione to yield the target this compound. The diastereoselectivity of this reduction is a key consideration.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 2,2-dimethyl-1,4-cyclohexanedione

The initial step focuses on the gem-dimethylation of 1,4-cyclohexanedione. Direct alkylation of cyclic ketones can be challenging due to competing O-alkylation and poly-alkylation. However, by carefully controlling the reaction conditions and employing a strong, non-nucleophilic base, selective C-alkylation can be achieved.

Mechanistic Insights

The methylation of 1,4-cyclohexanedione proceeds via the formation of an enolate intermediate. A strong base, such as potassium tert-butoxide (KOt-Bu), is used to deprotonate the α-carbon of the ketone, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI) in an SN2 reaction. To achieve gem-dimethylation, this process is repeated. The second deprotonation occurs at the same α-carbon, facilitated by the inductive effect of the first methyl group.

Caption: Mechanism of gem-dimethylation of 1,4-cyclohexanedione.

Experimental Protocol: Gem-Dimethylation of 1,4-Cyclohexanedione

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Cyclohexanedione | 112.13 | 10.0 g | 0.0892 mol |

| Potassium tert-butoxide | 112.21 | 22.0 g | 0.196 mol |

| Methyl iodide | 141.94 | 27.8 g (12.2 mL) | 0.196 mol |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Diethyl ether | - | 3 x 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-cyclohexanedione (10.0 g, 0.0892 mol) and anhydrous THF (150 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide (22.0 g, 0.196 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The solution will become a thick slurry.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

-

Slowly add methyl iodide (12.2 mL, 0.196 mol) dropwise via a syringe over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to afford 2,2-dimethyl-1,4-cyclohexanedione as a white solid.

Part 2: Chemoselective Mono-reduction of 2,2-dimethyl-1,4-cyclohexanedione

The second stage of the synthesis involves the selective reduction of one of the two carbonyl functionalities in 2,2-dimethyl-1,4-cyclohexanedione. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, typically reducing ketones to secondary alcohols.[1][2] The diastereoselectivity of the reduction is a critical aspect, with the approach of the hydride reagent being influenced by steric factors.

Mechanistic Insights and Diastereoselectivity

The reduction of a ketone with sodium borohydride involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon.[3] In the case of 2,2-dimethyl-1,4-cyclohexanedione, the molecule exists in a chair-like conformation. The approach of the borohydride reagent can occur from either the axial or equatorial face of the carbonyl group at the C4 position.

The gem-dimethyl group at the C2 position exerts a significant steric influence. The axial approach of the hydride to the C4 carbonyl is generally less hindered than the equatorial approach, which would encounter steric repulsion from the axial hydrogens on the ring. Therefore, the axial attack is kinetically favored, leading to the formation of the equatorial alcohol as the major diastereomer.

Sources

An In-Depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone: Synthesis, Characterization, and Potential Applications

A Note on the Literature: A comprehensive review of readily available scientific literature reveals a notable scarcity of specific research focused on 4-Hydroxy-2,2-dimethylcyclohexanone. While its isomers and closely related analogues are well-documented, this specific molecule appears to be a less-explored chemical entity. Therefore, this guide will leverage established chemical principles and draw parallels from the literature of similar compounds to provide a robust theoretical framework for its synthesis, characterization, and potential utility. Researchers should view this document as a foundational resource to guide future experimental work, with the understanding that the described protocols and expected data are based on sound chemical reasoning rather than direct replication from published studies.

Introduction: The Hydroxycyclohexanone Scaffold

Hydroxycyclohexanones are a versatile class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of both a ketone and a hydroxyl group within the same cyclic framework provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. The specific placement of these functional groups, along with the substitution pattern on the cyclohexane ring, dictates the molecule's reactivity and stereochemical outcomes in subsequent transformations.

The target of this guide, this compound, features a gem-dimethyl group at the C2 position and a hydroxyl group at the C4 position. The gem-dimethyl group can be expected to exert significant steric influence on the reactivity of the adjacent carbonyl group and the overall conformation of the ring.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound is the selective reduction of the corresponding dione, 2,2-dimethylcyclohexane-1,4-dione. This precursor, while not as common as cyclohexane-1,4-dione, can be synthesized through established methods. The selective reduction of one of the two carbonyl groups is key to obtaining the desired product.

Synthesis of the Precursor: 2,2-Dimethylcyclohexane-1,4-dione

The synthesis of 2,2-dimethylcyclohexane-1,4-dione can be envisioned through the alkylation of a suitable precursor such as 1,4-cyclohexanedione or a protected derivative.

Selective Reduction to this compound

The selective reduction of one ketone in a 1,4-dione can be achieved using a variety of reducing agents. The choice of reagent and reaction conditions will be crucial to avoid over-reduction to the diol.

Conceptual Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical):

Objective: To synthesize this compound by selective reduction of 2,2-dimethylcyclohexane-1,4-dione.

Materials:

-

2,2-dimethylcyclohexane-1,4-dione

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2,2-dimethylcyclohexane-1,4-dione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.25 - 0.5 eq) portion-wise to the stirred solution. The stoichiometry of the reducing agent is critical to favor mono-reduction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Causality Behind Experimental Choices:

-

Sodium Borohydride: A mild reducing agent, suitable for the selective reduction of ketones. Its reactivity can be modulated by temperature and stoichiometry.

-

Methanol: A common protic solvent for borohydride reductions.

-

Low Temperature (0 °C): Helps to control the reactivity of the reducing agent and improve selectivity.

-

Stoichiometry of NaBH₄: Using a sub-stoichiometric amount of the reducing agent is a common strategy to favor mono-reduction of a diketone.

-

TLC Monitoring: Essential for determining the optimal reaction time and preventing over-reduction to the diol.

-

Column Chromatography: A standard purification technique to separate the desired mono-hydroxy product from unreacted dione and the diol byproduct.

Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of similar structures.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | Expected to be higher than 2,2-dimethylcyclohexanone (169-170 °C) due to the hydroxyl group. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts and coupling patterns will be informative of the connectivity and stereochemistry.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | 0.9 - 1.2 | s | 6H |

| -CH₂- (ring) | 1.5 - 2.5 | m | 6H |

| -CH(OH) | 3.5 - 4.0 | m | 1H |

| -OH | 1.5 - 3.0 (variable) | br s | 1H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon | Predicted Chemical Shift (ppm) |

| -C(CH₃)₂ | 20 - 30 |

| -C(CH₃)₂ | 40 - 50 |

| -CH₂- (ring) | 25 - 45 |

| -CH(OH) | 65 - 75 |

| C=O | 205 - 215 |

IR (Infrared) Spectroscopy:

The IR spectrum will be characterized by two key absorption bands corresponding to the hydroxyl and carbonyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C=O stretch (ketone) | 1700 - 1725 |

| C-H stretch (alkane) | 2850 - 3000 |

Mass Spectrometry (MS):

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | Predicted m/z |

| [M]⁺ | 142 |

| [M - H₂O]⁺ | 124 |

| [M - CH₃]⁺ | 127 |

Potential Applications and Future Research Directions

Given the bifunctional nature of this compound, it holds potential as a valuable building block in organic synthesis.

-

Pharmaceutical Synthesis: The hydroxycyclohexanone core is present in numerous biologically active molecules. This compound could serve as a starting material for the synthesis of novel drug candidates.

-

Agrochemicals: Many pesticides and herbicides contain cyclic ketone moieties. The introduction of a hydroxyl group offers a handle for further functionalization to develop new agrochemicals.

-

Flavor and Fragrance Industry: Substituted cyclohexanones are known for their characteristic odors. This compound could be a precursor to new fragrance components.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound and fully characterizing the compound using modern spectroscopic methods.

-

Investigating the stereoselective reduction of 2,2-dimethylcyclohexane-1,4-dione to access specific stereoisomers of the target molecule.

-

Exploring the reactivity of the hydroxyl and carbonyl groups to synthesize a library of derivatives for biological screening and materials science applications.

Experimental Workflow for Synthesis and Characterization:

Caption: A typical workflow for the synthesis and characterization of this compound.

Safety Considerations

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The specific hazards of this compound are not well-documented, so it should be treated as potentially harmful. For the proposed synthesis, the hazards of all reagents, particularly sodium borohydride (flammable solid, toxic) and organic solvents, should be reviewed from their respective Safety Data Sheets (SDS).

Conclusion

While direct literature on this compound is limited, its synthesis and properties can be reasonably predicted based on established chemical principles and data from analogous compounds. This guide provides a theoretical framework to stimulate and direct future research into this potentially valuable synthetic intermediate. The proposed synthetic route via selective reduction of the corresponding dione offers a logical starting point for its preparation. Further experimental investigation is necessary to validate these predictions and fully unlock the synthetic potential of this intriguing molecule.

References

Due to the lack of direct literature for this compound, the following references pertain to related compounds and general synthetic methodologies.

-

PubChem Compound Summary for CID 57460820, 4-hydroxy-2-methylcyclohexan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 14322959, 4-hydroxy-2,2,6-trimethylcyclohexan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 28539, 4-hydroxy-4-methylcyclohexan-1-one. National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure for the preparation of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone. Organic Syntheses. [Link]

-

1,4-Cyclohexanedione. Wikipedia. [Link]

Chirality of 4-Hydroxy-2,2-dimethylcyclohexanone

An In-Depth Technical Guide to the

Introduction

4-Hydroxy-2,2-dimethylcyclohexanone is a chiral molecule of significant interest in synthetic organic chemistry, primarily serving as a versatile chiral building block for the synthesis of complex natural products and pharmaceuticals.[1][2][3] The presence of a stereocenter at the fourth carbon position of the cyclohexanone ring gives rise to two non-superimposable mirror images, or enantiomers. The stereochemical configuration of this molecule is of paramount importance as different enantiomers can exhibit distinct biological activities and chemical reactivities.[4][5] This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its synthesis, separation, characterization, and application, with a focus on the underlying principles and experimental methodologies relevant to researchers and drug development professionals.

Foundational Principles: Stereochemistry and Isomerism

The core of this compound's chirality lies in its molecular asymmetry. The carbon atom at the C4 position is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), and two distinct carbon pathways within the cyclohexanone ring. This asymmetry at C4 makes it a stereocenter, leading to the existence of two enantiomers: (R)-4-hydroxy-2,2-dimethylcyclohexanone and (S)-4-hydroxy-2,2-dimethylcyclohexanone.

These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules, a critical factor in their biological activity.

Diagram: Enantiomers of this compound

A visual representation of the (R) and (S) enantiomers, highlighting their mirror-image relationship.

Synthesis and Enantiomeric Separation

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which involves separating a racemic mixture of both enantiomers.

Stereoselective Synthesis: The Enzymatic Approach

Enzymatic reactions are highly valued for their exceptional stereoselectivity, often yielding products with high enantiomeric excess (e.e.) under mild conditions.

One effective method involves the enzymatic reduction of the prochiral precursor, 2,2-dimethylcyclohexane-1,4-dione. Enzymes such as P-450 camphor monooxygenase from Pseudomonas putida or reductases found in baker's yeast can stereoselectively reduce one of the carbonyl groups to a hydroxyl group, yielding the (S)-enantiomer in high optical purity.[1]

Experimental Protocol: Enzymatic Hydroxylation

Objective: To synthesize (S)-4-hydroxy-2,2-dimethylcyclohexanone using a monooxygenase.

Materials:

-

2,2-dimethylcyclohexanone

-

Cloned Pseudomonas putida cells containing P-450 camphor monooxygenase

-

Growth medium

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Cultivation: Culture the cloned P. putida cells in a suitable growth medium to induce the expression of P-450cam monooxygenase.

-

Reaction Setup: Resuspend the harvested cells in a buffer solution. Add the substrate, 2,2-dimethylcyclohexanone, to the cell suspension.

-

Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours), allowing for the enzymatic hydroxylation to occur.

-

Extraction: After the reaction, saturate the aqueous mixture with NaCl and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be further purified using silica gel chromatography.

-

Analysis: Determine the enantiomeric excess of the purified (S)-4-hydroxy-2,2-dimethylcyclohexanone using chiral HPLC or by converting it to a diastereomeric ester (e.g., an MTPA ester) followed by NMR analysis.[2]

Chiral Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6]

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.[7] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral compounds.[8]

Workflow Diagram: Chiral HPLC Separation

Workflow for the separation and analysis of enantiomers using chiral HPLC.

Characterization and Analysis of Enantiomers

Confirming the identity and enantiomeric purity of this compound is crucial. A combination of spectroscopic and chiroptical methods is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the corresponding protons or carbons of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Chiroptical Methods

-

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. Enantiomers will rotate light to an equal extent but in opposite directions. The specific rotation [α] is a characteristic physical property of a pure enantiomer.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It provides detailed information about the stereochemical structure and is more sensitive than polarimetry.

Data Presentation: Chiral HPLC Separation Parameters

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) | Provides effective stereoselective interactions for separation.[8] |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Normal phase conditions often provide better selectivity on polysaccharide CSPs.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good resolution. |

| Detection | UV at 210 nm | The carbonyl group of the cyclohexanone provides sufficient UV absorbance for detection. |

| Temperature | 25°C | Controlled temperature ensures reproducible retention times. |

Applications in Drug Development

The significance of chirality in pharmacology cannot be overstated. The biological systems in the human body are inherently chiral, and as a result, the two enantiomers of a chiral drug often exhibit different pharmacokinetic and pharmacodynamic profiles.[4][9]

-

Eutomer vs. Distomer: One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[10] The tragic case of thalidomide, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in drug safety.[10]

As a chiral building block, enantiomerically pure this compound provides a starting point for the synthesis of single-enantiomer drugs. This approach, known as asymmetric synthesis, is a cornerstone of modern drug development, enabling the creation of safer and more effective medicines.[9]

Conclusion

The chirality of this compound is a fundamental aspect that dictates its application in advanced organic synthesis and drug discovery. A thorough understanding of its stereoisomers, coupled with robust methodologies for their stereoselective synthesis, separation, and characterization, is essential for researchers in the field. The principles and protocols outlined in this guide serve as a technical foundation for harnessing the potential of this valuable chiral synthon in the development of next-generation therapeutics.

References

-

Wada, M., et al. (2003). Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction. Applied and Environmental Microbiology, 69(2), 933-937. [Link]

-

Mori, K., & Puapoomchareon, P. (1991). Enzymatic Preparation of Chiral 4-Hydroxy-2,2-dimethyl-1-cyclohexanone as a Chiral Building Block. Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 65(7), 1179-1181. [Link]

-

Wada, M., et al. (2003). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. ResearchGate. [Link]

-

Dudley, G. B., et al. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 7(19), 4299-4302. [Link]

-

Mori, K., & Takaishi, H. (1989). (S)-(+)-3-HYDROXY-2,2-DIMETHYLCYCLOHEXANONE. Organic Syntheses, 68, 56. [Link]

-

Abousalih, M., et al. (2021). Chiral Drug Separation. Encyclopedia of Analytical Science (Third Edition), 259-267. [Link]

-

Nagy, L., et al. (2018). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylcyclohexanone. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2,2,6-trimethylcyclohexanone. PubChem. [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Roy, A., & Tunge, J. A. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. Organic Letters, 16(24), 6456-6459. [Link]

-

FDA. (n.d.). 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE (MIXTURE OF ISOMERS). FDA.gov. [Link]

-

Chassaing, S., et al. (2007). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Arkivoc, 2007(16), 143-150. [Link]

-

Forni, A., et al. (1999). Chemoenzymatic Synthesis of Both Enantiomers of 3-Hydroxy-2,2-dimethylcyclohexanone. The Journal of Organic Chemistry, 64(19), 7084-7088. [Link]

-

McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. Dialogues in Clinical Neuroscience, 5(3), 249-255. [Link]

-

Wang, X. J., & Ching, C. B. (2005). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. ResearchGate. [Link]

-

Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 3(2), 7-12. [Link]

-

Jayakumar, R., et al. (2018). Role of Chirality in Drugs. Organic & Medicinal Chem IJ, 5(2). [Link]

-

La Salle University. (2019). CHM 320 – Laboratory Projects Spring, 2019. La Salle University. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]

-

Schmöcker, C., et al. (2019). Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. ResearchGate. [Link]

-

Hancu, G., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1898. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxycyclohexanone. PubChem. [Link]

-

Basicmedical Key. (2017). Stereochemistry. Basicmedical Key. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharma.researchfloor.org [pharma.researchfloor.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

4-Hydroxy-2,2-dimethylcyclohexanone derivatives

An In-depth Technical Guide to 4-Hydroxy-2,2-dimethylcyclohexanone Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the cyclohexane ring represents a fundamental and versatile scaffold. Its non-planar, three-dimensional structure provides an ideal framework for orienting functional groups in precise spatial arrangements, a critical factor for achieving high-affinity interactions with biological targets. The introduction of a gem-dimethyl group at the C-2 position imparts conformational rigidity and steric bulk, while the hydroxyl group at the C-4 position offers a key hydrogen bonding motif and a reactive handle for further derivatization.

This combination of features makes this compound a "privileged scaffold"—a molecular core that is predisposed to interacting with a range of biological targets. Its derivatives have emerged as a promising class of compounds in drug discovery, with potential applications spanning oncology, infectious diseases, and inflammatory conditions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this chemical series. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies, the logic of structure-activity relationships, and the practical application of key experimental protocols.

Synthesis of the Core Moiety and Key Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its exploration in a drug discovery program. The strategies outlined below are designed for robustness, scalability, and adaptability, allowing for the generation of diverse chemical libraries.

Proposed Synthesis of the this compound Core (3)

While direct, peer-reviewed synthesis of the 4-hydroxy isomer is not extensively documented, a highly plausible route can be extrapolated from established methods for related structures. The most logical and efficient precursor is the commercially available 2,2-dimethylcyclohexane-1,3-dione (1 ). A stereoselective reduction of one carbonyl group is required. While microbial reduction is known to produce the corresponding 3-hydroxy isomer, a chemo- and regioselective chemical reduction is necessary to obtain the desired 4-hydroxy product.

A proven strategy involves the protection of one carbonyl group, followed by reduction and deprotection.

-

Step 1: Monoketalization. The more sterically accessible carbonyl at the C-3 position of 2,2-dimethylcyclohexane-1,3-dione (1 ) can be selectively protected as a ketal, for instance, using ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). This yields the protected intermediate 2 . The gem-dimethyl group at C-2 sterically hinders the C-1 carbonyl, directing the protection to C-3.

-

Step 2: Ketone Reduction. The remaining unprotected carbonyl at C-1 is then reduced using a standard reducing agent such as sodium borohydride (NaBH₄) in methanol. NaBH₄ is chosen for its mildness and high selectivity for ketones over the ketal protecting group.

-

Step 3: Deprotection. The ketal is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl), regenerating the carbonyl at C-3 and yielding the final this compound core (3 ).

Caption: Proposed synthetic workflow for the this compound core.

Derivatization via Claisen-Schmidt Condensation

A robust and high-yielding method for generating a diverse library of derivatives is the base-catalyzed Claisen-Schmidt condensation. This reaction engages the α-carbons of the ketone with various aromatic aldehydes. Its successful application to the parent 4-hydroxycyclohexanone scaffold provides a strong precedent for its utility with the 2,2-dimethylated core[1].

The reaction proceeds by treating the core (3 ) with two equivalents of a substituted aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent. This results in the formation of α,β-unsaturated ketones, specifically 2,6-bis(benzylidene)-4-hydroxy-2,2-dimethylcyclohexanone derivatives (4 ). The choice of substituted aldehyde is the primary diversification point, allowing for the systematic probing of structure-activity relationships.

Biological Activity & Therapeutic Potential

While direct biological data for derivatives of the this compound core is limited, extensive research on closely related analogs provides a strong predictive framework for their therapeutic potential.

Anticancer and Antiproliferative Activity

The most prominent activity reported for analogous cyclohexanone derivatives is cytotoxicity against cancer cell lines. Specifically, 2,6-bis(benzylidene)-4-hydroxycyclohexanones, which are curcuminoid analogs, have demonstrated potent antiproliferative effects[1].

-

Mechanism of Action: Many α,β-unsaturated ketones are electrophilic and can act as Michael acceptors. This allows them to form covalent adducts with nucleophilic residues (like cysteine) in key proteins, disrupting their function. This mechanism is implicated in the toxicity of 4-hydroxy-2-alkenals[2]. For curcumin analogs, targets often include transcription factors (e.g., NF-κB) and protein kinases involved in cell proliferation and survival signaling pathways.

-

Observed Activities: Derivatives of the non-dimethylated 4-hydroxycyclohexanone have shown significant activity against human ovarian (A2780), cervix (C33A), and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range[1]. It is highly probable that derivatives of the 2,2-dimethyl core will exhibit similar or enhanced activity due to the conformational constraints imposed by the gem-dimethyl group.

Antimicrobial Potential

The cyclohexanone scaffold is also present in compounds with notable antimicrobial properties.

-

Antituberculosis: A compelling study on 4-hydroxy-2-pyridones identified a derivative containing a dimethylcyclohexyl group as a lead compound with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains[3]. This highlights the favorable interaction of the dimethylcyclohexyl moiety within biological systems relevant to infectious disease.

-

General Antibacterial/Antifungal: 4-hydroxy-2-quinolone analogs have been synthesized and shown to possess activity against Staphylococcus aureus (Gram-positive) and Aspergillus flavus (fungal), with efficacy depending on alkyl chain length and aromatic substitution[4].

Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is the cornerstone of medicinal chemistry, guiding the optimization of lead compounds[5]. The SAR for can be inferred from analogous series.

Caption: Key structural features influencing the biological activity of derivatives.

-

The C4-Hydroxyl Group: This group is critical. It serves as a hydrogen bond donor and/or acceptor, anchoring the molecule in a target's binding pocket. Its derivatization into esters or ethers would likely modulate potency and pharmacokinetic properties.

-

The C2-gem-Dimethyl Group: This feature locks the cyclohexane ring into a more defined chair conformation. This conformational rigidity can be advantageous, reducing the entropic penalty upon binding to a target and potentially increasing affinity.

-

Substitution on the Aryl Rings (R): This is the most critical factor for optimizing activity in the 2,6-bis(benzylidene) series.

-

Electronic Effects: Studies on related bis(benzylidene)cyclohexanones show a correlation between cytotoxic potency and the electronic nature of the aryl substituents[2]. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) often enhance the electrophilicity of the enone system, increasing its reactivity as a Michael acceptor and thereby boosting cytotoxicity.

-

Steric and Positional Effects: The position of substituents (ortho, meta, para) dramatically influences how the molecule fits into a binding site. For example, an m-nitro aryl substituent conferred the highest activity in one series of C5-curcuminoids[1].

-

Hypothetical SAR Data Table for Anticancer Activity

The table below synthesizes expected trends for 2,6-bis(benzylidene)-4-hydroxy-2,2-dimethylcyclohexanone derivatives against a representative cancer cell line (e.g., MDA-MB-231), based on published data for analogous compounds.

| Compound ID | Aryl Substituent (R) | Predicted IC₅₀ (µM) | Rationale / SAR Insight |

| REF-H | -H (Unsubstituted) | 5.0 - 10.0 | Baseline activity of the core pharmacophore. |

| DER-4Cl | 4-Chloro | 2.0 - 5.0 | Electron-withdrawing group (EWG) increases electrophilicity of the enone, enhancing Michael addition potential. |

| DER-3NO₂ | 3-Nitro | 0.5 - 2.0 | Strong EWG at the meta-position significantly enhances potency, consistent with findings in related series[1]. |

| DER-4OMe | 4-Methoxy | > 10.0 | Electron-donating group (EDG) reduces electrophilicity, decreasing covalent reactivity and potency. |